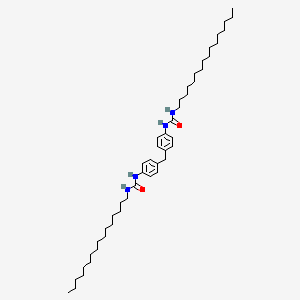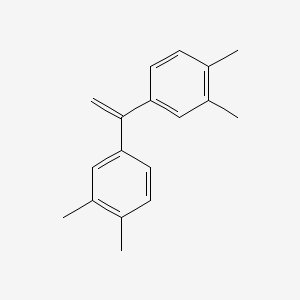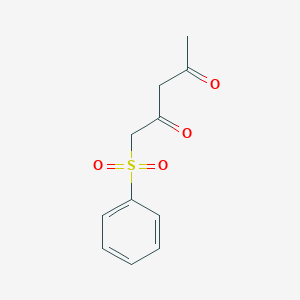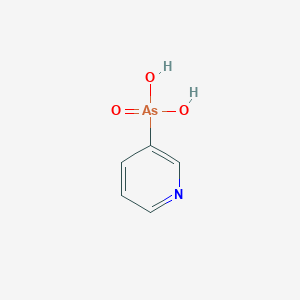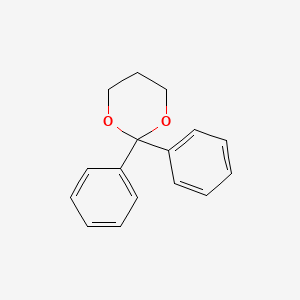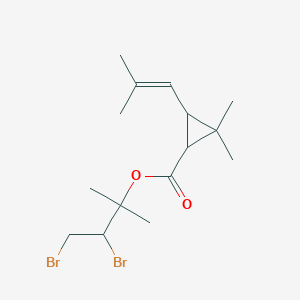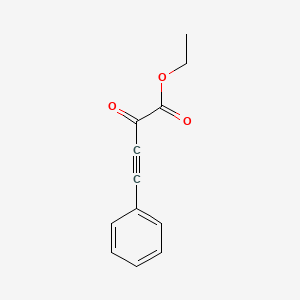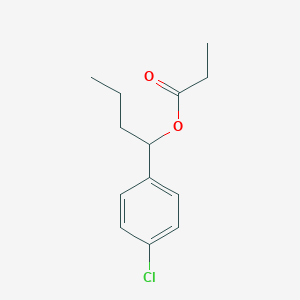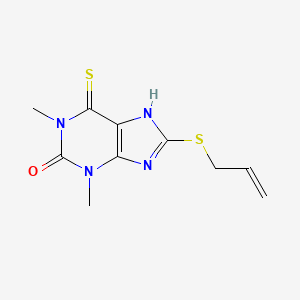
Theophylline, 8-allylthio-6-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-allylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 8-allylthio-6-thio- derivative introduces additional sulfur-containing groups, which can potentially alter its pharmacological properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-allylthio-6-thio-theophylline typically involves the introduction of allylthio and thio groups at the 8 and 6 positions of the theophylline molecule. One common method involves the reaction of theophylline with allylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of 8-allylthio-6-thio-theophylline would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
化学反应分析
Types of Reactions
8-allylthio-6-thio-theophylline can undergo various chemical reactions, including:
Oxidation: The sulfur groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The allylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the parent theophylline molecule.
科学研究应用
Chemistry: It can be used as a probe to study the effects of sulfur-containing groups on theophylline’s chemical properties.
Biology: The compound can be used to investigate the biological effects of sulfur-containing theophylline derivatives.
Medicine: Research may explore its potential as a therapeutic agent with modified pharmacological properties compared to theophylline.
Industry: It can be used in the development of new drugs or as a chemical intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 8-allylthio-6-thio-theophylline is likely similar to that of theophylline, which acts as a phosphodiesterase inhibitor and adenosine receptor antagonist. The introduction of sulfur-containing groups may enhance or modify these effects. The compound may also interact with additional molecular targets and pathways, depending on its specific structure and properties.
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.
Uniqueness
8-allylthio-6-thio-theophylline is unique due to the presence of allylthio and thio groups, which can alter its chemical and pharmacological properties. These modifications may result in different biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
6493-39-6 |
|---|---|
分子式 |
C10H12N4OS2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12) |
InChI 键 |
QVQXYQSTADXLAR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



